Pirbuterol, chemically known as 2-Hydroxymethyl-3-hydroxy-6-(1-hydroxy-2-tert-butylaminoethyl)pyridine, is a synthetic catecholamine and a pyridine derivative. [ [] ] It is classified as a β2-adrenergic agonist, specifically exhibiting selectivity for the β2-adrenergic receptor subtype. [ [], [], [] ] This selectivity is a key factor in its scientific applications, particularly in the study of pulmonary and cardiovascular systems.
Related Compounds
Salbutamol
Relevance: Salbutamol is frequently mentioned as a comparator drug to pirbuterol in studies investigating the efficacy and safety of both drugs in the treatment of reversible airway obstruction. For instance, one study observed no significant difference between salbutamol 200 μg and pirbuterol 400 μg in terms of lung function improvement over a 4-hour period following inhalation. [] Another study found that while both oral salbutamol and pirbuterol effectively increased right and left ventricular ejection fractions in patients with chronic bronchitis, there were no significant differences between their effects. [] These comparisons highlight the similarities in their therapeutic applications and pharmacological profiles, while also exploring potential differences in potency and duration of action.
Isoproterenol
Relevance: Isoproterenol serves as a reference compound in several studies to assess the selectivity and potency of pirbuterol. One study reported that while pirbuterol demonstrated a 1500-fold greater selectivity for pulmonary tissue over cardiac tissue compared to isoproterenol, its potency as a bronchodilator was lower. [] Another study examining the effects of different beta-agonists on large coronary arteries in conscious dogs found that both isoproterenol and pirbuterol decreased mean arterial pressure similarly before and after β1-adrenergic receptor blockade with atenolol. [] These comparisons with isoproterenol contribute to a deeper understanding of pirbuterol’s pharmacological profile, highlighting its greater selectivity for β2 receptors, which contributes to its desired bronchodilatory effects and a potentially more favorable side effect profile compared to non-selective β-agonists.
Theophylline
Relevance: Researchers investigated the potential benefits of combining pirbuterol with theophylline to achieve enhanced bronchodilation. A study in anesthetized rats showed that a combination of pirbuterol and aminophylline (a theophylline derivative) resulted in additive bronchodilation. [] In a clinical study involving asthmatic outpatients, a combination of pirbuterol, theophylline, and hydroxyzine demonstrated comparable efficacy to a control combination of ephedrine, theophylline, and hydroxyzine, with both combinations being significantly more effective than placebo. [] These findings suggest the potential therapeutic benefit of combining pirbuterol with theophylline to optimize bronchodilation in individuals with respiratory conditions.
Terbutaline
Relevance: Terbutaline is mentioned in a review article that discusses the clinical use of inotropes in cardiac failure. [] While the review focuses on the use of dopamine, dobutamine, prenalterol, and pirbuterol for their inotropic effects, it acknowledges terbutaline as another β-adrenergic agonist with potential applications in this context. This mention highlights the broader context of β-adrenergic agonists in treating cardiac conditions, recognizing that while pirbuterol exhibits potential benefits in heart failure management, other agents like terbutaline might also play a role in specific clinical scenarios.
Prenalterol
Relevance: Studies explored the relative efficacy of prenalterol and pirbuterol for stimulating β1-adrenergic receptors. One study determined that pirbuterol has 2.3 times the efficacy of prenalterol on β1-adrenergic receptors. [] This finding is significant as it cautions against using pirbuterol to determine functional cardiac β-adrenergic receptor subtypes, as its partial agonist activity at both β1 and β2 receptors could confound results.
Sodium Nitroprusside
Relevance: In a study investigating the effects of different agents on pulmonary hemodynamics in patients with hypoxic chronic bronchitis and emphysema, sodium nitroprusside was compared to pirbuterol. [] While both agents reduced total pulmonary vascular resistance, pirbuterol produced a more pronounced effect, primarily by increasing cardiac output, whereas sodium nitroprusside did not affect cardiac output. This comparative study emphasizes the distinct mechanisms by which pirbuterol and sodium nitroprusside exert their vasodilatory effects, suggesting that pirbuterol might offer additional benefits in specific patient populations due to its combined vasodilatory and potential inotropic actions.
Ipratropium Bromide
Relevance: A study investigated the nonbronchodilator effects of pirbuterol and ipratropium in patients with COPD. [] The study found that while both drugs effectively improved pulmonary function, pirbuterol caused a significant increase in the alveolar-arterial oxygen pressure difference (P[A-a]O2) and resting minute ventilation (VE), while ipratropium did not. This difference suggests that while both agents are effective bronchodilators, their impact on other aspects of respiratory physiology might differ. This highlights the importance of considering these nonbronchodilator effects when selecting the most appropriate treatment for patients with COPD.
Nylidrin
Relevance: A study explored the ocular hypotensive effects of various agents, including pirbuterol and nylidrin, in rabbits. [] The study found that while pirbuterol reduced intraocular pressure (IOP) by stimulating β-adrenergic receptors, nylidrin's effect appeared to be mediated by its antagonist properties at a subpopulation of α1-adrenergic receptors. This finding emphasizes the distinct pharmacological profiles of pirbuterol and nylidrin, highlighting the importance of considering the diverse mechanisms of action of seemingly similar drugs when evaluating their therapeutic potential for specific conditions.
Amrinone
Relevance: In a study comparing the hemodynamic effects of different inotropic and vasodilator agents in patients with severe chronic heart failure, amrinone was compared to pirbuterol. [] The study found that both agents increased cardiac index and reduced left ventricular filling pressure and systemic vascular resistance, with no significant differences in the magnitude of their effects. This suggests that while amrinone and pirbuterol have distinct pharmacological mechanisms of action, they might provide similar hemodynamic benefits in patients with heart failure.
Classification and Source
Pirbuterol belongs to the class of medications known as beta-2 adrenergic agonists, which stimulate beta-2 adrenergic receptors to induce bronchodilation. It is synthesized from precursors that are commercially available due to their own biological activity, making it a compound of interest in respiratory therapy.
Synthesis Analysis
Pirbuterol is synthesized through a hydroxymethylation reaction involving 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine. The synthesis process typically involves the following steps:
Reagents and Conditions: The starting material is reacted with excess aqueous formaldehyde in the presence of a weak base, such as triethylamine, at temperatures ranging from 85°C to 105°C.
Reaction Setup: The reaction mixture is heated under reflux conditions, allowing for the formation of pirbuterol.
Isolation: Pirbuterol can be isolated as a salt, commonly as hydrochloride, after completion of the reaction.
This method allows for efficient one-step synthesis from readily available precursors.
Molecular Structure Analysis
The molecular formula of pirbuterol is C12H20N2O3, with a molar mass of approximately 240.30 g/mol. The structure consists of:
Aromatic Ring: A pyridine ring that contributes to its pharmacological activity.
Hydroxyl Groups: Essential for binding to beta-2 adrenergic receptors.
Alkyl Side Chains: Including a tert-butyl group that enhances its potency and selectivity for beta-2 receptors.
Pirbuterol exists as a racemic mixture, which means it contains both enantiomers that can exhibit different pharmacological effects.
Chemical Reactions Analysis
Pirbuterol undergoes several significant chemical reactions, primarily related to its interaction with biological systems:
Binding Reactions: Upon administration, pirbuterol binds to beta-2 adrenergic receptors, leading to activation of adenyl cyclase and subsequent increase in cyclic adenosine monophosphate levels.
Metabolic Pathways: While specific metabolic pathways for pirbuterol are not extensively detailed, it is noted that it does not undergo significant metabolism by catechol-O-methyltransferase, which is common for many catecholamines.
Excretion: Approximately 51% of an inhaled dose is recovered in urine, primarily as pirbuterol and its sulfate conjugate.
Mechanism of Action
Pirbuterol exerts its therapeutic effects by acting on beta-2 adrenergic receptors, which are predominantly located in bronchial smooth muscle. The mechanism involves:
Activation of Adenyl Cyclase: Binding to beta-2 receptors stimulates adenyl cyclase activity.
Increase in Cyclic Adenosine Monophosphate Levels: This leads to elevated levels of cyclic adenosine monophosphate (cAMP), which causes relaxation of bronchial smooth muscle.
Inhibition of Mediator Release: Increased cAMP also inhibits the release of mediators from mast cells involved in allergic responses, contributing to its anti-inflammatory effects.
The pharmacological action is rapid, providing relief from acute bronchospasm associated with asthma.
Physical and Chemical Properties Analysis
Pirbuterol exhibits various physical and chemical properties:
State: Solid
Solubility: Water solubility is approximately 6.22 mg/mL.
pKa Values: The strongest acidic pKa is around 8.79, while the strongest basic pKa is about 9.59.
Polar Surface Area: Approximately 85.61 Ų
LogP (Partition Coefficient): Values range from -0.66 to 0.38 depending on the method used for calculation.
These properties influence its bioavailability and pharmacokinetics.
Applications
The primary application of pirbuterol is in the management of asthma and other obstructive airway diseases. Its use includes:
Symptomatic Treatment: Provides rapid relief from acute bronchospasm.
Maintenance Therapy: Can be used alongside other medications such as inhaled corticosteroids or theophylline for long-term management.
Clinical Studies: Research continues into its efficacy compared to other beta agonists regarding safety profiles and patient outcomes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(R)N-(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)phenylalanine is a natural product found in Aspergillus ochraceus with data available.
Ochratoxin A (OTA) is a mycotoxin produced by several fungal species including Aspergillus ochraceus, A. carbonarius, A. niger and Penicillium verrucosum. OTA causes nephrotoxicity and renal tumors in a variety of animal species; however, human health effects are less well-characterized. Various studies have linked OTA exposure with the human diseases Balkan endemic nephropathy (BEN) and chronic interstitial nephropathy (CIN), as well as other renal diseases.
Ochratoxin B is a metabolite of Aspergillus ochraceus
Ochratoxin B belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).
Ochratoxin C is a metabolite of Aspergillus ochraceus
Ochratoxin C belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).